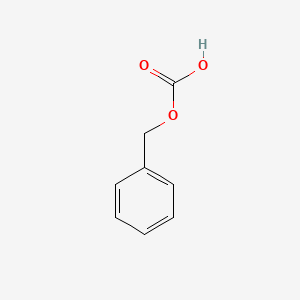

Carbonic acid monobenzyl ester

Descripción general

Descripción

Carbonic acid monobenzyl ester is a useful research compound. Its molecular formula is C8H8O3 and its molecular weight is 152.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Hydrolysis Reactions

Hydrolysis is a fundamental reaction for esters, proceeding via acid- or base-catalyzed pathways . For carbonic acid monobenzyl ester, this process yields carbonic acid derivatives and benzyl alcohol.

Acid-Catalyzed Hydrolysis

Under acidic conditions (e.g., H₂SO₄ or HCl):

-

Protonation of the carbonyl oxygen increases electrophilicity.

-

Nucleophilic attack by water forms a tetrahedral intermediate.

-

Deprotonation and elimination regenerate the carbonyl group, releasing benzyl alcohol and carbonic acid (H₂CO₃), which further decomposes to CO₂ and water .

Conditions : 20–80°C, aqueous acidic medium .

Base-Catalyzed Hydrolysis (Saponification)

In alkaline environments (e.g., NaOH or KOH):

-

Nucleophilic attack by hydroxide forms a carboxylate intermediate.

-

Deprotonation yields a stable carboxylate salt (e.g., sodium carbonate) and benzyl alcohol .

Conditions : Room temperature to 80°C, rapid stirring .

Transesterification

This reaction replaces the benzyl group with another alcohol moiety. Acid or base catalysts facilitate the equilibrium-driven process .

Mechanism :

-

Protonation of the carbonyl (acid) or alkoxide formation (base).

-

Nucleophilic substitution by the new alcohol.

-

Rearomatization releases benzyl alcohol.

Example :

Conditions : Alcohol as solvent, 50–100°C .

Aminolysis

Reaction with amines converts the ester into amides or carbamates, depending on conditions .

Mechanism :

-

Nucleophilic attack by the amine on the carbonyl carbon.

-

Elimination of benzyl alcohol forms the amide.

Example :

Conditions : Excess amine, 25–60°C .

Stability and Decomposition

Despite ester lability, this compound exhibits unexpected stability in acidic solutions and gas phases, resisting hydrolysis under mild conditions. This contrasts with simpler alkyl carbonates (e.g., methyl/ethyl esters), which decompose readily .

Key Findings :

-

Gas-phase stability : Sublimes without decomposition at low pressures .

-

Conformational isomerism : Exists in a 5:1 ratio of conformers in argon matrices .

Research Insights

-

Synthetic Utility : The compound’s stability in acidic media enables its use as a protecting group or intermediate in multistep syntheses .

-

Mechanistic Flexibility : Nucleophilic acyl substitution dominates its reactivity, with solvent polarity and temperature modulating reaction rates .

-

Isolation Challenges : Pure this compound requires careful pH control during workup to avoid premature hydrolysis .

Propiedades

Número CAS |

39608-52-1 |

|---|---|

Fórmula molecular |

C8H8O3 |

Peso molecular |

152.15 g/mol |

Nombre IUPAC |

benzyl hydrogen carbonate |

InChI |

InChI=1S/C8H8O3/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10) |

Clave InChI |

NJAPCAIWQRPQPY-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)COC(=O)O |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.